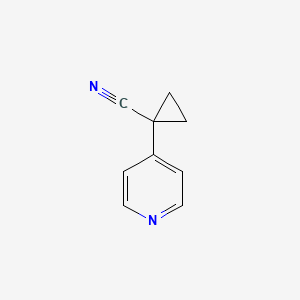

1-(Pyridin-4-yl)cyclopropanecarbonitrile

Overview

Description

Synthesis Analysis

A new, simple, and convenient procedure for the synthesis of novel 1-substituted-5-(1-(pyridyl-4-yl)-cyclopropyl-1H-tetrazoles has been developed by the reaction of dibromoethane reacted with 4-pyridyl carbonitrile (1) under phase transfer conditions to give 1-(pyridyl-4-yl) cyclopropyl carbonitrile (2) .Molecular Structure Analysis

The molecular formula of “1-(Pyridin-4-yl)cyclopropanecarbonitrile” is C9H8N2 . The InChI code is 1S/C9H8N2/c10-7-9(3-4-9)8-1-5-11-6-2-8/h1-2,5-6H,3-4H2 .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 144.18 . It has a boiling point of 306.7±25.0 C at 760 mmHg . The compound is a solid at room temperature .Scientific Research Applications

Synthesis and Chemical Reactions

1-(Pyridin-4-yl)cyclopropanecarbonitrile is involved in diverse synthetic applications, contributing to the development of various heterocyclic compounds. For instance, it has been used in three-component condensation reactions with β-ketonitriles and aldehydes, resulting in the synthesis of trans-4,5-dihydrofuran-3-carbonitriles and cyclopropanecarbonitrile derivatives through a cascade of Knoevenagel condensation, Michael addition, and intramolecular SN2 cyclization. These synthetic routes underscore its utility in generating complex molecular frameworks with potential biological and material applications (Demidov et al., 2021).

Molecular Interactions and Crystal Packing

The compound has been shown to influence molecular structures and interactions significantly. Research on N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines highlighted the importance of C–H⋯N, C–H⋯π, and π⋯π interactions in crystal packing, demonstrating how the pyridine ring’s placement affects molecular conformation and intermolecular interactions. Such insights are crucial for understanding the compound's role in materials science and crystal engineering (Lai et al., 2006).

Biological Activities

The structural motif of this compound is central to the synthesis of compounds with notable biological activities. For example, it has facilitated the creation of highly stereoselective polysubstituted cyclopropane derivatives showing significant antimicrobial and nematicidal activities. This highlights its potential as a precursor in developing new agrochemicals and pharmaceuticals (Banothu et al., 2015).

Photoluminescence and Material Applications

Research into transition metal-cyanopyridine polymers featuring this compound derivatives has revealed strong photoluminescent properties, suggesting applications in light-emitting devices and sensors. These findings underscore the compound's utility in developing new materials with specific optical properties (Chen et al., 2011).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 1-(Pyridin-4-yl)cyclopropanecarbonitrile is the Prolyl-tRNA synthetase (PRS) . PRS is a clinically validated antimalarial target .

Mode of Action

This compound interacts with PRS, inhibiting its function

Biochemical Pathways

The inhibition of PRS by this compound affects the protein synthesis pathway in the malaria parasite . This disruption in protein synthesis leads to the death of the parasite .

Result of Action

The result of the action of this compound is the inhibition of protein synthesis in the malaria parasite, leading to its death . This makes the compound a potential candidate for antimalarial drug development .

properties

IUPAC Name |

1-pyridin-4-ylcyclopropane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c10-7-9(3-4-9)8-1-5-11-6-2-8/h1-2,5-6H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKEQZTDFYYFHNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60624660 | |

| Record name | 1-(Pyridin-4-yl)cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

288379-77-1 | |

| Record name | 1-(Pyridin-4-yl)cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

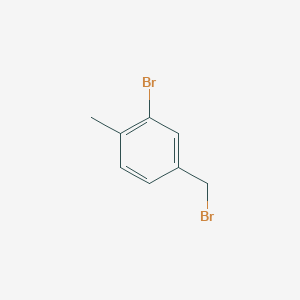

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

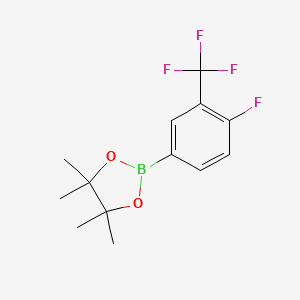

![2-[2-Fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1344046.png)

![2-Methyl-4-[(prop-2-en-1-yl)oxy]benzaldehyde](/img/structure/B1344049.png)

![3-[(2-Fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1344050.png)

![Benzyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B1344063.png)